N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorophenyl group and a methoxy group in the structure of this compound enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a boronic acid derivative of the fluorophenyl group and a suitable halogenated chromene intermediate.
Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative of the chromene intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions for substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Hydroxychromene derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine:
Anti-inflammatory: The compound shows promise as an anti-inflammatory agent due to its ability to modulate inflammatory pathways.
Anticancer: It has been studied for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: This compound shares the fluorophenyl and methoxy groups but differs in the core structure and functional groups.
6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide: Similar in having a fluorophenyl group but differs in the core structure and additional substituents.
Uniqueness: N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct biological activities and chemical reactivity. The combination of the fluorophenyl and methoxy groups further enhances its pharmacological potential, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c1-22-11-6-7-15-10(8-11)9-12(17(21)23-15)16(20)19-14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSWRXYACBDFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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